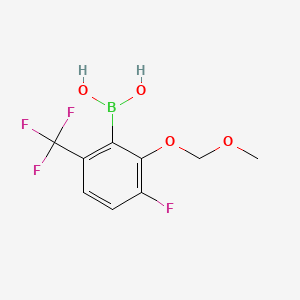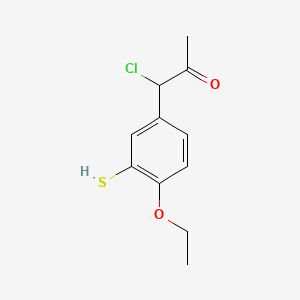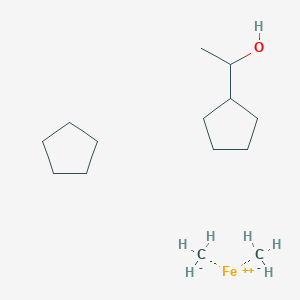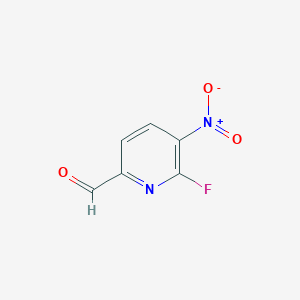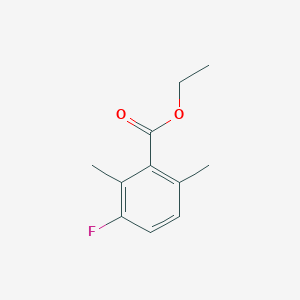
Ethyl 2,6-dimethyl-3-fluorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-fluoro-2,6-dimethylbenzoate is an organic compound with the molecular formula C11H13FO2. It is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 2,6 on the benzene ring are replaced by a fluorine atom and methyl groups, respectively. This compound is used as a building block in organic synthesis and has applications in various fields such as chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 3-fluoro-2,6-dimethylbenzoate can be synthesized through several methods. One common method involves the esterification of 3-fluoro-2,6-dimethylbenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of ethyl 3-fluoro-2,6-dimethylbenzoate may involve more efficient and scalable processes. One such method could be the direct fluorination of ethyl 2,6-dimethylbenzoate using a fluorinating agent like Selectfluor. This method allows for the selective introduction of the fluorine atom at the desired position on the benzene ring.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-fluoro-2,6-dimethylbenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 3-fluoro-2,6-dimethylbenzoic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol group, forming 3-fluoro-2,6-dimethylbenzyl alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: 3-fluoro-2,6-dimethylbenzoic acid.
Reduction: 3-fluoro-2,6-dimethylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 3-fluoro-2,6-dimethylbenzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of fluorinated analogs of biologically active molecules for studying their interactions with biological targets.
Medicine: Fluorinated compounds like ethyl 3-fluoro-2,6-dimethylbenzoate are often used in drug discovery and development due to their unique properties, such as increased metabolic stability and enhanced binding affinity to target proteins.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which ethyl 3-fluoro-2,6-dimethylbenzoate exerts its effects depends on its specific application. In general, the presence of the fluorine atom can influence the compound’s reactivity and interactions with other molecules. For example, in biological systems, the fluorine atom can enhance the binding affinity of the compound to target proteins by forming strong hydrogen bonds and van der Waals interactions.
Comparación Con Compuestos Similares
Ethyl 3-fluoro-2,6-dimethylbenzoate can be compared with other similar compounds such as:
Ethyl 2,6-dimethylbenzoate: Lacks the fluorine atom, resulting in different reactivity and properties.
Ethyl 3-chloro-2,6-dimethylbenzoate: Contains a chlorine atom instead of fluorine, which can lead to different chemical behavior and applications.
Ethyl 3-bromo-2,6-dimethylbenzoate: Contains a bromine atom, which can also affect the compound’s reactivity and interactions.
The uniqueness of ethyl 3-fluoro-2,6-dimethylbenzoate lies in the presence of the fluorine atom, which imparts distinct properties such as increased metabolic stability and enhanced binding affinity in biological systems.
Propiedades
Fórmula molecular |
C11H13FO2 |
|---|---|
Peso molecular |
196.22 g/mol |
Nombre IUPAC |
ethyl 3-fluoro-2,6-dimethylbenzoate |
InChI |
InChI=1S/C11H13FO2/c1-4-14-11(13)10-7(2)5-6-9(12)8(10)3/h5-6H,4H2,1-3H3 |
Clave InChI |
TWCOBTVSKQWOGO-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(C=CC(=C1C)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


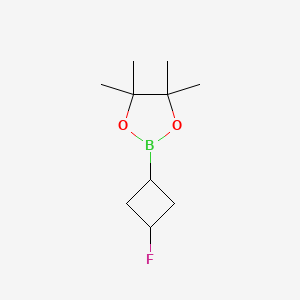
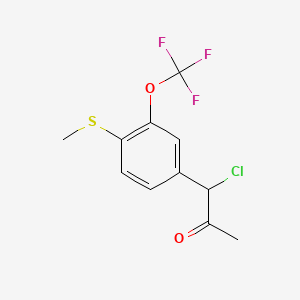
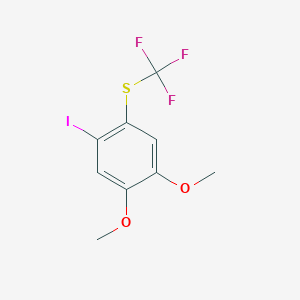
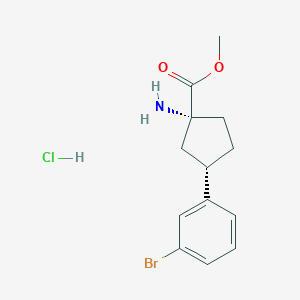
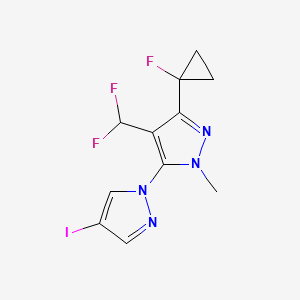
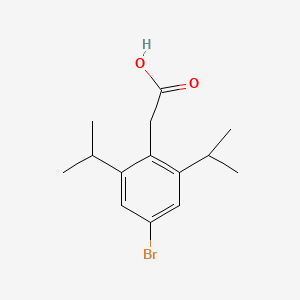
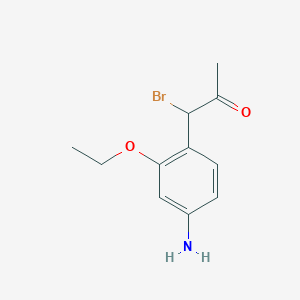
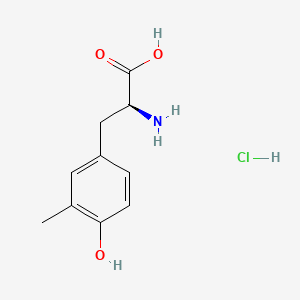

![tert-Butyl (4-(dipropylcarbamoyl)-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-benzo[b]azepin-2-yl)carbamate](/img/structure/B14041360.png)
